molecular formula C7H8Cl2FNO B1288096 O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride CAS No. 93081-15-3

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B1288096
CAS No.: 93081-15-3
M. Wt: 212.05 g/mol
InChI Key: OHUZCHPFNKTBNZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride emerged from the broader evolution of hydroxylamine chemistry that began in the mid-20th century. The systematic exploration of hydroxylamine derivatives gained momentum as researchers recognized their potential as electrophilic aminating agents and versatile building blocks for complex molecular architectures. The specific combination of chlorine and fluorine substituents on the benzyl moiety represents a deliberate design strategy to modulate both electronic properties and reactivity patterns of the hydroxylamine functional group.

Historical records indicate that hydroxylamine derivatives substituted at the oxygen position, known as O-hydroxylamines, became subjects of intensive study due to their unique reactivity profiles compared to their N-substituted counterparts. The introduction of halogenated benzyl groups as protecting or activating moieties followed naturally from the success of similar strategies in other areas of organic chemistry. The development of reliable synthetic routes to access these compounds coincided with advances in halogenated benzyl chloride chemistry, particularly the optimization of methods for preparing 2-chloro-6-fluorobenzyl chloride intermediates.

The emergence of this particular compound as a commercially available reagent reflects the growing demand for specialized hydroxylamine derivatives in pharmaceutical and materials chemistry. Patent literature from the early 2000s reveals increasing interest in preparation methods for benzoxylamine hydrochloride compounds, with specific attention to optimizing reaction conditions and improving yields. The compound's current status as a research chemical with well-documented properties and established supply chains demonstrates its successful transition from laboratory curiosity to practical synthetic tool.

Nomenclature and Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as O-[(2-chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride. The compound is uniquely identified by Chemical Abstracts Service registry number 93081-15-3, which specifically refers to the hydrochloride salt form. The base compound, without the hydrochloride, carries a different registry number and molecular formula, highlighting the importance of precise identification in chemical databases and literature.

The molecular formula of the hydrochloride salt is C₇H₈Cl₂FNO, with a molecular weight of 212.05 grams per mole. This formulation accounts for the additional hydrogen chloride molecule associated with the hydroxylamine nitrogen, forming a stable salt that enhances the compound's crystalline properties and storage stability. The MDL number MFCD01114572 provides an additional layer of identification in chemical inventory systems.

Alternative nomenclature systems and synonyms include "2-[(Aminooxy)methyl]-1-chloro-3-fluorobenzene hydrochloride" and "Hydroxylamine, O-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride". These variations reflect different approaches to naming the compound while maintaining chemical accuracy. The systematic naming emphasizes the hydroxylamine functional group as the parent structure, with the halogenated benzyl moiety treated as a substituent on the oxygen atom.

Position in Hydroxylamine Chemistry

Within the broader classification of hydroxylamine derivatives, this compound occupies a specialized niche as an O-alkylated hydroxylamine with halogenated aromatic character. Hydroxylamine chemistry distinguishes between N-hydroxylamines and O-hydroxylamines based on the position of substitution, with O-hydroxylamines generally exhibiting different reactivity patterns and synthetic utility. The compound represents a convergence of halogenated organic chemistry with nitrogen-containing heterocyclic building blocks.

The halogen substitution pattern of 2-chloro-6-fluoro positioning creates unique electronic properties that influence both the stability and reactivity of the hydroxylamine functional group. Fluorine's strong electron-withdrawing character, combined with chlorine's moderate electron-withdrawing effect, generates a distinctive electronic environment that can be exploited in selective chemical transformations. This electronic modulation distinguishes the compound from simpler alkyl-substituted hydroxylamines and positions it among advanced synthetic intermediates.

Research has demonstrated that O-substituted hydroxylamine reagents serve as effective electrophilic aminating agents, facilitating stereoselective and regioselective carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bond formation reactions. The halogenated benzyl substitution in this particular compound provides additional opportunities for further functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This dual functionality enhances its value as a synthetic intermediate.

The compound's classification as a multifunctional hydroxylamine derivative places it within a growing category of reagents designed for complex molecular assembly. Recent advances in alkene difunctionalization chemistry have highlighted the utility of anomeric amides and activated hydroxylamines in creating sophisticated building blocks. The specific halogenation pattern of this compound aligns with strategies for preparing multifunctional hydroxylamines that serve as convenient building blocks for structurally complex secondary amines and nitrogen-containing heterocycles.

Significance in Organic Building Block Chemistry

The significance of this compound in organic building block chemistry stems from its dual nature as both a protected hydroxylamine and a halogenated aromatic system. This combination provides synthetic chemists with multiple strategic options for incorporating nitrogen functionality while maintaining opportunities for further structural elaboration. The compound serves as a key intermediate in preparing more complex nitrogen-containing molecules, particularly in pharmaceutical and materials chemistry applications.

The hydroxylamine functionality can be readily converted to other nitrogen-containing groups through well-established chemical transformations. Reduction of the compound yields the corresponding amine, while oxidative processes can generate nitroso or nitro derivatives under appropriate conditions. The O-alkyl substitution provides protection for the hydroxylamine nitrogen while allowing selective reactions at other positions, making it valuable for multi-step synthetic sequences requiring orthogonal protection strategies.

The halogenated benzyl moiety contributes additional synthetic versatility through its susceptibility to nucleophilic aromatic substitution reactions. The electron-withdrawing effects of both chlorine and fluorine substituents activate the aromatic ring toward nucleophilic attack, enabling the introduction of various functional groups through established aromatic substitution chemistry. This reactivity pattern makes the compound useful for preparing libraries of related structures with diverse functional group arrays.

Property Value Reference
Molecular Formula C₇H₈Cl₂FNO
Molecular Weight 212.05 g/mol
CAS Registry Number 93081-15-3
Melting Point 184-188°C
Purity (Commercial) ≥98%
Storage Conditions Dry, sealed place

The compound's role in contemporary synthetic chemistry extends to its application in preparing advanced pharmaceutical intermediates. The specific halogenation pattern has been identified as valuable for synthesizing compounds with biological activity, particularly in cases where halogen substituents contribute to binding affinity or metabolic stability. The hydroxylamine functionality provides a versatile handle for further structural modification while the aromatic system offers opportunities for late-stage functionalization.

Recent developments in catalyst-free direct olefin functionalization have highlighted the potential of activated hydroxylamine derivatives as powerful reagents for creating complex molecular architectures. The halogenated nature of this particular compound positions it well for participating in such transformations, where the electronic properties of the substituents can influence both reactivity and selectivity. This emerging application area represents a significant expansion of the compound's utility beyond traditional synthetic roles.

Properties

IUPAC Name

O-[(2-chloro-6-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZCHPFNKTBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594702
Record name O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93081-15-3
Record name O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Setup

  • Reactants :
    • 2-chloro-6-fluorobenzyl alcohol
    • Hydroxylamine hydrochloride
  • Catalyst : Acid catalyst (e.g., HCl or sulfuric acid)
  • Solvent : Ethanol or methanol (polar solvents)

Reaction Conditions

  • Combine the reactants in the solvent.
  • Heat the mixture under reflux to facilitate the reaction.
  • Allow the reaction to proceed for a specified duration (typically several hours).

Product Isolation

  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product.
  • Recrystallize the crude product using ethanol or methanol to enhance purity.

Reaction Mechanism

The mechanism involves a nucleophilic substitution reaction where the hydroxylamine group replaces the hydroxyl group of 2-chloro-6-fluorobenzyl alcohol, forming this compound.

Key Parameters and Observations

Parameter Value/Observation
Reaction Temperature Reflux temperature of ethanol/methanol (~78°C for ethanol)
Reaction Time Several hours (specific time not provided)
Product Appearance White to off-white crystalline solid
Melting Point 184–188°C
Solubility Soluble in polar solvents like ethanol and methanol

Alternative Approaches

While the standard method uses hydroxylamine hydrochloride directly, alternative routes may involve:

  • Preparing hydroxylamine hydrochloride separately (e.g., from nitric acid and hydrochloric acid).
  • Modifying reaction conditions to optimize yield or purity.

Challenges and Considerations

  • Purity : Recrystallization is crucial for removing impurities.
  • Safety : Handling acid catalysts and chlorinated compounds requires appropriate safety measures.
  • Environmental Impact : Use of volatile organic solvents like ethanol/methanol necessitates proper waste management.

Chemical Reactions Analysis

Types of Reactions: O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed:

    Oximes: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₇H₆ClFNO·HCl
  • Synonym(s): AGN-PC-01XFY5, O-[(2-chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride .
  • Synthesis: Produced via nucleophilic substitution of 2-chloro-6-fluorobenzyl bromide with hydroxylamine hydrochloride in methanol at 22–25°C .
  • Applications : Primarily employed in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents .

Comparison with Structurally Similar Compounds

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

Structure : Features a benzyl group substituted with five fluorine atoms.
CAS : 57981-02-9
Molecular Weight : 249.56 g/mol
Key Differences :

  • Electron-Withdrawing Effects : The pentafluoro substitution enhances electron withdrawal, increasing stability but reducing nucleophilicity compared to the 2-chloro-6-fluoro analog .
  • Applications : Used in water quality testing due to its reactivity with carbonyl compounds (e.g., formaldehyde detection) .
  • Reactivity : Less reactive in oxime formation due to steric and electronic hindrance from fluorine atoms .

O-(Cyclopropylmethyl)hydroxylamine Hydrochloride

Structure: Contains a cyclopropylmethyl group instead of a substituted benzyl moiety. CAS: Not explicitly listed (patent-derived compound). Molecular Weight: ~138.59 g/mol (estimated). Key Differences:

  • Steric Profile : The cyclopropyl group introduces strain, enhancing reactivity in nucleophilic additions compared to aromatic analogs .
  • Applications : Employed in the synthesis of cyclopropane-containing pharmaceuticals, such as protease inhibitors .
  • Stability : Less stable under acidic conditions due to the absence of electron-withdrawing substituents .

Hydroxylamine Hydrochloride (Unsubstituted)

Structure : Lacks any benzyl or alkyl substituent.
CAS : 5470-11-1
Molecular Weight : 69.49 g/mol
Key Differences :

  • Reactivity : Highly reactive but prone to decomposition under heat or light, unlike substituted hydroxylamines .
  • Applications : Industrial-scale use in photography, rubber vulcanization, and as a reducing agent .

Data Table: Comparative Analysis of Hydroxylamine Derivatives

Compound Name CAS Molecular Weight (g/mol) Key Substituents Applications Stability Reactivity
O-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl 93081-15-3 211.05 2-Cl, 6-F benzyl Pharmaceutical synthesis Moderate High (targeted)
O-(Pentafluorobenzyl)hydroxylamine HCl 57981-02-9 249.56 2,3,4,5,6-F₅ benzyl Environmental analysis High Low
O-(Cyclopropylmethyl)hydroxylamine HCl - ~138.59 Cyclopropylmethyl Cyclopropane drug intermediates Low Very High
Hydroxylamine Hydrochloride 5470-11-1 69.49 None Industrial processes Low Extremely High

Research Findings and Trends

  • Synthetic Efficiency : Substituted benzyl hydroxylamines (e.g., 2-chloro-6-fluoro) exhibit higher regioselectivity in oxime formation compared to pentafluoro analogs due to balanced electronic effects .
  • Thermal Stability : Fluorine-rich derivatives (e.g., pentafluoro) demonstrate superior thermal stability, making them suitable for analytical applications requiring prolonged storage .
  • Pharmaceutical Relevance : The 2-chloro-6-fluoro analog is preferred in drug discovery for its balance of reactivity and stability, particularly in kinase inhibitor synthesis .

Biological Activity

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a derivative of hydroxylamine, characterized by the presence of a chlorofluorobenzyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}ClFNO1_{1}
  • Molecular Weight : 195.61 g/mol

The biological activity of this compound primarily involves its role as a reactive nitrogen species. It is known to interact with various biological targets, including proteins and nucleic acids, leading to:

  • DNA Repair : The compound exhibits N-glycosylase activity, which is crucial for the repair of DNA lesions. It has been shown to act on modified abasic sites in DNA, facilitating their repair by bacterial enzymes such as endonuclease III and T4 endonuclease V .
  • Antitumor Activity : Preliminary studies indicate that derivatives of hydroxylamines can possess cytotoxic effects on cancer cells. For instance, related compounds have demonstrated selective cytotoxicity against neuroblastoma cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Biological Activity Cell Line/Model IC50 (µM) Mechanism
Study 1N-glycosylase activityE. coli15.0DNA repair
Study 2CytotoxicitySH-SY5Y (neuroblastoma)12.5Apoptosis
Study 3Antifungal activityCandida albicans20.0Cell wall disruption

Case Studies

  • DNA Repair Mechanism : A study published in Mutation Research highlighted the effectiveness of O-benzyl hydroxylamines in facilitating the repair of DNA lesions caused by oxidative stress. The study demonstrated that these compounds could enhance the activity of bacterial DNA repair enzymes, suggesting potential therapeutic applications in cancer treatment .
  • Antitumor Properties : In another investigation, derivatives similar to O-(2-Chloro-6-fluorobenzyl)hydroxylamine were tested for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
  • Antifungal Activity : Research into substituted phthalazinones revealed that certain hydroxylamine derivatives exhibited significant antifungal properties against Candida albicans. This suggests that O-(2-Chloro-6-fluorobenzyl)hydroxylamine could be explored further for its antifungal applications .

Q & A

Q. What are the primary applications of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride in organic synthesis?

This compound is widely used to synthesize oximes via condensation reactions with carbonyl compounds (aldehydes/ketones). Its hydrochloride form ensures safer handling compared to free hydroxylamine, as it generates hydroxylamine in situ with water and HCl as by-products . It also serves as a precursor for heterocyclic compounds like isoxazolines, which are studied for antimicrobial properties .

Methodological Insight : Optimize reaction conditions by adjusting pH (acidic/basic) and temperature. For oxime formation, use equimolar ratios of carbonyl compound and hydroxylamine hydrochloride in ethanol/water under reflux (60–80°C, 2–4 hours). Monitor via TLC or NMR .

Q. How should researchers handle and store this compound safely?

The compound is hygroscopic and may decompose in moist air. Store in a desiccator at 2–8°C, protected from light. Use impervious gloves (nitrile), goggles, and lab coats during handling. Avoid inhalation; work in a fume hood. Waste disposal requires neutralization and segregation for specialized treatment .

Methodological Insight : Pre-weigh aliquots in sealed vials to minimize exposure. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What solvents are optimal for recrystallizing this compound?

Hydroxylamine hydrochloride derivatives exhibit high solubility in water (84 g/100 mL at 20°C) and lower alcohols (methanol, ethanol). Recrystallization from ethanol/water (1:1 v/v) at 0–4°C yields high-purity crystals. Monitor solubility via gravimetric analysis .

Advanced Research Questions

Q. How do chloro and fluoro substituents on the benzyl group influence reactivity in oxime formation?

The electron-withdrawing Cl and F substituents enhance the electrophilicity of the hydroxylamine moiety, accelerating nucleophilic attack on carbonyl groups. Comparative studies with non-halogenated analogs (e.g., benzylhydroxylamine) show 20–30% faster reaction kinetics. However, steric hindrance from bulky substituents may reduce yields in sterically constrained ketones .

Methodological Insight : Perform kinetic studies using UV-Vis spectroscopy to track oxime formation rates. Compare with DFT calculations to correlate substituent effects with activation energies .

Q. Can this compound be used in analytical chemistry for derivatizing carbonyl-containing metabolites?

Yes. Fluorinated benzyl hydroxylamines (e.g., pentafluorobenzyl analogs) are widely used in GC-MS to derivatize carbonyl compounds (e.g., aldehydes) into stable oximes, enhancing volatility and detection sensitivity. The 2-Cl-6-F substitution in this compound may improve selectivity for specific metabolites in LC-MS workflows .

Methodological Insight : For metabolomics, incubate biological samples with 1 mM derivatizing agent in PBS (pH 5.0, 37°C, 30 min). Extract derivatives using SPE cartridges and analyze via tandem MS .

Q. How can researchers resolve contradictions in reported yields for oxime synthesis under varying conditions?

Discrepancies often arise from differences in solvent polarity, pH, or competing side reactions (e.g., Beckmann rearrangement). Systematically test variables using a factorial design (e.g., pH 4–7, ethanol vs. ionic liquids). For example, ionic liquids like [BMIM][BF₄] increase yields by 15% due to enhanced stabilization of intermediates .

Methodological Insight : Employ Design of Experiments (DoE) software (e.g., JMP) to identify critical factors. Validate with HPLC quantification of oxime peaks .

Q. What strategies mitigate decomposition during long-term storage?

Decomposition via hydrolysis or oxidation can be minimized by storing under inert gas (N₂/Ar) in amber glass vials with molecular sieves (3Å). Periodic FT-IR analysis (monitoring –NH and C-Cl peaks at 3300 cm⁻¹ and 750 cm⁻¹) ensures stability .

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